

A Comprehensive Technical Guide to the Spectroscopic Data of Anisyl Propionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Anisyl propionate** (also known as p-methoxybenzyl propanoate), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Anisyl propionate**. Both ¹H and ¹³C NMR data are presented below.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Anisyl Propionate**



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|--------------|-------------|---|
| Data not explicitly available in public databases | - | - | - |
| Predicted ¹ H NMR Data | | | |
| ~7.28 | Doublet | 2H | Ar-H (ortho to -CH ₂ O) |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH ₃) |
| ~5.03 | Singlet | 2H | -O-CH ₂ -Ar |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.35 | Quartet | 2H | -C(=O)-CH ₂ -CH ₃ |
| ~1.15 | Triplet | 3H | -CH2-CH3 |

Note: Predicted data is based on standard chemical shift values and coupling patterns for similar structural motifs. Actual experimental values may vary slightly.

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Anisyl Propionate



| Chemical Shift (δ) ppm | Assignment | |
|---|---|--|
| Data not explicitly available in public databases | - | |
| Predicted ¹³ C NMR Data | | |
| ~174.4 | C=O (Ester) | |
| ~159.6 | Ar-C-OCH₃ | |
| ~130.2 | Ar-CH (ortho to -CH ₂ O) | |
| ~128.5 | Ar-C-CH ₂ O | |
| ~113.9 | Ar-CH (ortho to -OCH ₃) | |
| ~66.3 | -O-CH ₂ -Ar | |
| ~55.3 | -OCH₃ | |
| ~27.7 | -C(=O)-CH ₂ -CH ₃ | |
| ~9.1 | -CH ₂ -CH ₃ | |

Note: Predicted data is based on standard chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

1.3. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like **Anisyl propionate**.

- Instrumentation: A Varian A-60 NMR spectrometer (or equivalent, typically operating at a frequency of 60 MHz for ¹H NMR) was used for the acquisition of the reference spectra.[1] Modern spectrometers operate at higher frequencies (e.g., 300-600 MHz) for improved resolution.
- Sample Preparation: A small amount of neat Anisyl propionate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.
 Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



- Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
 Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of **Anisyl propionate** shows characteristic absorption bands for its ester and aromatic functionalities.

Table 3: IR Spectroscopic Data for Anisyl Propionate



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------------|
| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O stretch (ester, asymmetric) |
| ~1170 | Strong | C-O stretch (ester, symmetric) |
| ~1030 | Strong | C-O stretch (ether) |
| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

Note: Peak positions are approximate and based on typical values for the assigned functional groups.

2.2. Experimental Protocol for IR Spectroscopy

The following is a generalized protocol for acquiring an FTIR spectrum of a neat liquid sample.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The reference spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1]
- Sample Preparation: For a neat liquid sample, a drop of **Anisyl propionate** is placed between two KBr or NaCl plates to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).





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FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **Anisyl propionate** shows a characteristic fragmentation pattern.

Table 4: Mass Spectrometric Data for Anisyl Propionate

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 194 | Moderate | [M]+ (Molecular Ion) |
| 121 | High | [C ₈ H ₉ O] ⁺ (p-methoxybenzyl cation) |
| 120 | Moderate | [C ₈ H ₈ O] ⁺ |
| 91 | Low | [C ₇ H ₇]+ (Tropylium ion) |
| 77 | Moderate | [C ₆ H ₅] ⁺ (Phenyl cation) |
| 57 | High | [C₃H₅O] ⁺ (Propionyl cation) |

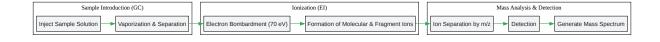
Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base peak is often observed at m/z 121.



3.2. Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring an EI mass spectrum.

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: A dilute solution of **Anisyl propionate** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized in the heated injection port and separated on the GC column.
- Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.



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GC-MS Experimental Workflow

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References

- 1. Anisyl propionate | C11H14O3 | CID 61417 PubChem [pubchem.ncbi.nlm.nih.gov]
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